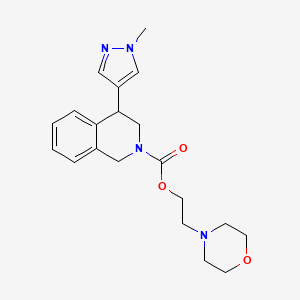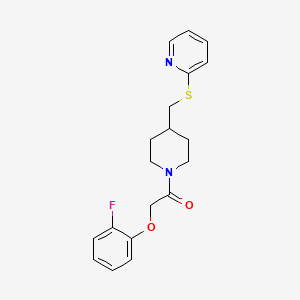
2-(2-Fluorophenoxy)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenoxy)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Fluoroionophores and Metal Recognition
A study highlighted the development of fluoroionophores from diamine-salicylaldehyde derivatives, specifically focusing on their interaction with various metal cations. Notably, a compound designated as I was found to chelate Zn +2 specifically in both organic and semi-aqueous solutions. Another compound, II, was recognized as an excellent metal recognizer, especially for Zn +2, distinguishing it from acetates, chloride, and perchlorate salts. The study also observed that the pyridine moiety in these compounds contributed to anionic-dependent metal binding behavior, enhancing metal-fluorophore complexation. Additionally, these fluoroionophores were preliminarily tested for cellular metal staining, using general fluorescence and ratio fluorescence methods, indicating potential applications in biological and chemical sensing fields (Hong et al., 2012).
Corrosion Inhibition
Research on the corrosion inhibition efficiency of various Schiff bases, including a compound named 2-((pyridin-2-ylimino)methyl)phenol (S1), was conducted. The study focused on their effectiveness in protecting carbon steel against corrosion in a 1 M hydrochloric acid environment. Among the tested compounds, S2, another Schiff base, emerged as the most efficient inhibitor. The study highlighted the role of these compounds in acting as mixed (cathodic/anodic) inhibitors and linked their corrosion inhibition efficiency to their chemical structures (Hegazy et al., 2012).
Molecular Docking and Cytotoxic Studies
A compound closely related to the structure , named 1-(4-(6-Fluorobenzo [d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, was synthesized and underwent various characterizations, including IR, NMR, and MS studies. Its thermal stability was analyzed, and the compound's structure was confirmed through single crystal XRD analysis. The study also ventured into understanding the compound's interaction with human serum albumin, using fluorescence spectroscopy to elucidate its pharmacokinetic nature. Furthermore, molecular docking studies were conducted to gain insights into the compound's potential in carrier protein applications (Govindhan et al., 2017).
Hydrogen-bonding Patterns in Enaminones
Research focusing on the hydrogen-bonding patterns in enaminones, including analogs of the compound of interest, demonstrated significant intra- and intermolecular hydrogen bonding. This bonding played a crucial role in establishing the structure and stability of the compounds. The study provided insights into the molecular interactions and the potential applications of these compounds in various fields (Balderson et al., 2007).
Quantum Chemical and Molecular Dynamic Simulation Studies
A study conducted quantum chemical calculations and molecular dynamics simulations on piperidine derivatives to investigate their adsorption and corrosion inhibition properties on iron surfaces. The study aimed to understand the interaction of these compounds with metal surfaces and correlated the inhibition efficiencies with their chemical structures. This research is crucial for applications in corrosion protection and material science (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S/c20-16-5-1-2-6-17(16)24-13-19(23)22-11-8-15(9-12-22)14-25-18-7-3-4-10-21-18/h1-7,10,15H,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNXKNXSQUTASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


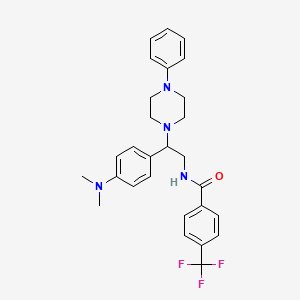
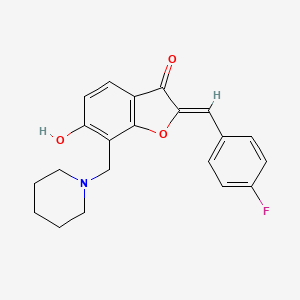
![3-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2650550.png)

![N-[3-(2-Methylpropanoylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2650553.png)

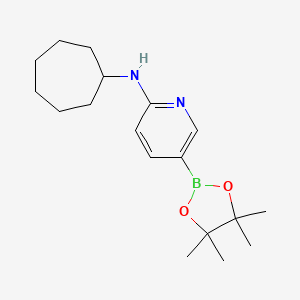

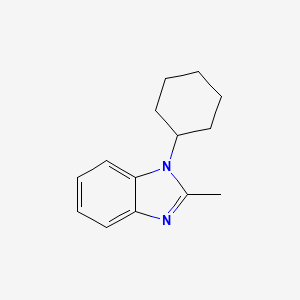

![2-Chloro-N-(cyclooctylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2650565.png)

